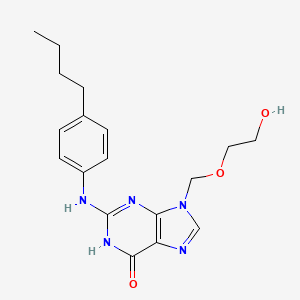![molecular formula C22H15N3 B12921083 2,3-Diphenylimidazo[1,2-C]quinazoline CAS No. 52747-80-5](/img/structure/B12921083.png)
2,3-Diphenylimidazo[1,2-C]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diphenylimidazo[1,2-C]quinazoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its fused tricyclic structure, which includes an imidazole ring and a quinazoline moiety. The unique structural features of this compound contribute to its diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenylimidazo[1,2-C]quinazoline typically involves multi-step reactions starting from readily available starting materials. One common method involves the reaction of benzil with 2-nitrobenzaldehyde to form (2-nitrophenyl)-4,5-diphenyl-1H-imidazole. This intermediate is then subjected to reduction of the nitro group followed by cyclization with carbon disulfide (CS2) to yield the desired product . The reaction conditions are generally mild, and the steps are carried out under reflux in acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, potentially involving continuous flow processes and optimization of reaction conditions to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Diphenylimidazo[1,2-C]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can modify the imidazole ring, leading to different substituted derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve solvents like dimethylformamide (DMF) and catalysts such as copper salts .
Major Products
The major products formed from these reactions include various substituted quinazolines and imidazoles, which can exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2,3-Diphenylimidazo[1,2-C]quinazoline involves its interaction with specific molecular targets:
PI3K Inhibition: The compound inhibits the activity of PI3K, a key enzyme involved in cell proliferation, survival, and migration.
HDAC Inhibition: It also inhibits HDAC, leading to epigenetic modifications that affect gene expression and signaling pathways.
Molecular Targets and Pathways: By targeting both PI3K and HDAC, the compound disrupts multiple signaling pathways, resulting in antiproliferative effects on cancer cells.
Vergleich Mit ähnlichen Verbindungen
2,3-Diphenylimidazo[1,2-C]quinazoline can be compared with other similar compounds, such as:
Imidazo[1,2-C]quinazolines: These compounds share a similar core structure but may have different substituents, leading to variations in biological activity.
Benzimidazo[1,2-C]quinazolines: These derivatives exhibit better antimicrobial activity compared to imidazo[1,2-C]quinazoline derivatives.
Quinazoline Derivatives: Various quinazoline derivatives have been studied for their anti-cancer, anti-inflammatory, and antimicrobial properties.
The uniqueness of this compound lies in its dual inhibitory activity against PI3K and HDAC, which is not commonly observed in other similar compounds .
Eigenschaften
CAS-Nummer |
52747-80-5 |
|---|---|
Molekularformel |
C22H15N3 |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
2,3-diphenylimidazo[1,2-c]quinazoline |
InChI |
InChI=1S/C22H15N3/c1-3-9-16(10-4-1)20-21(17-11-5-2-6-12-17)25-15-23-19-14-8-7-13-18(19)22(25)24-20/h1-15H |
InChI-Schlüssel |
RTBVGJUTQBLSPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N3C=NC4=CC=CC=C4C3=N2)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Isoxazolecarboxamide, 5-[[(4-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12921027.png)



![3-Nitro-N-octylimidazo[1,2-B]pyridazin-6-amine](/img/structure/B12921042.png)


![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,2-dimethyl-1,3-dihydropurin-6-one](/img/structure/B12921074.png)




